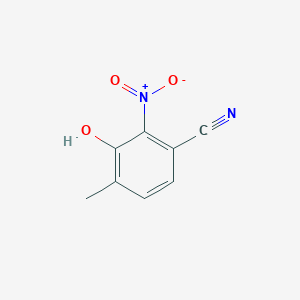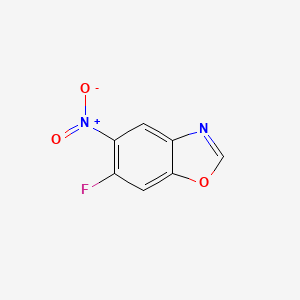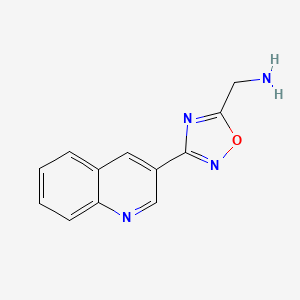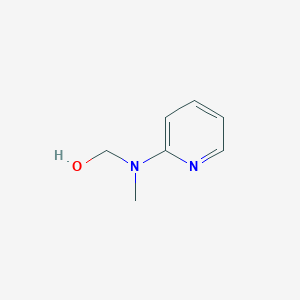
3-Hydroxy-4-methyl-2-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methyl, and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by hydroxylation. One common method is the reaction of 4-methylbenzonitrile with nitric acid to introduce the nitro group, followed by treatment with a hydroxylating agent such as sodium hydroxide to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Hydroxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-Hydroxy-4-methylbenzoic acid.
Reduction: 3-Amino-4-methyl-2-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-Hydroxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Nitrobenzonitrile: Lacks both the hydroxyl and methyl groups.
4-Hydroxy-2-methyl-3-nitrobenzonitrile: Similar but with different positioning of functional groups.
Uniqueness
3-Hydroxy-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups in conjunction with a methyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H6N2O3/c1-5-2-3-6(4-9)7(8(5)11)10(12)13/h2-3,11H,1H3 |
InChI 键 |
MDJCVWSQIZTJOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)




![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)



![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
